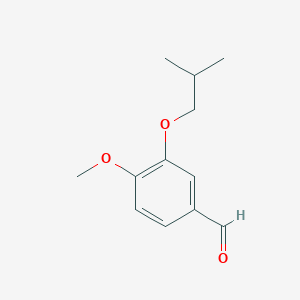

3-Isobutoxy-4-methoxybenzaldehyde

Description

General Context of Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. fiveable.menumberanalytics.comnumberanalytics.com The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. numberanalytics.comncert.nic.in This reactivity allows for the construction of diverse molecular architectures, which is a cornerstone of modern synthetic chemistry.

The versatility of aromatic aldehydes is evident in their widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. fiveable.menumberanalytics.com Their ability to undergo reactions like the Wittig, Grignard, and aldol reactions makes them indispensable starting materials for creating carbon-carbon bonds, a key process in building molecular complexity. Furthermore, the aromatic ring can be readily modified through electrophilic substitution reactions, enabling the introduction of various functional groups to fine-tune the properties of the final product. fiveable.me

Significance of Methoxybenzaldehydes in Contemporary Chemical Science

Within the broad class of substituted benzaldehydes, methoxybenzaldehydes are of particular importance in contemporary chemical science. The presence of a methoxy (B1213986) group (–OCH₃) on the benzene (B151609) ring significantly impacts the electronic properties of the molecule. The methoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution and influence the reactivity of the aldehyde group.

Methoxybenzaldehydes, such as anisaldehyde (4-methoxybenzaldehyde), are widely recognized for their characteristic aromas and are extensively used in the flavor and fragrance industry. wikipedia.orgnih.gov Beyond their sensory properties, they serve as crucial intermediates in the synthesis of a wide range of biologically active compounds and materials. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is not only a popular flavoring agent but also a precursor for the synthesis of various pharmaceuticals and polymers. wikipedia.orgchemicalbook.comchemiacorp.com The strategic placement of methoxy groups on the benzaldehyde (B42025) scaffold allows for the synthesis of complex natural products and novel therapeutic agents. whiterose.ac.uk The study of methoxybenzaldehydes continues to be an active area of research, with new synthetic methodologies and applications being continuously developed. wikipedia.org

Chemical Profile of 3-Isobutoxy-4-methoxybenzaldehyde

The compound this compound is a substituted benzaldehyde with the molecular formula C₁₂H₁₆O₃. sigmaaldrich.comuni.lu Its structure features a benzene ring substituted with an isobutoxy group and a methoxy group at positions 3 and 4, respectively, and a formyl (aldehyde) group at position 1.

| Property | Value | Source |

| IUPAC Name | 4-isobutoxy-3-methoxybenzaldehyde | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆O₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 208.26 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | AIAGRBSXKXJZFB-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the etherification of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). A common synthetic route involves the reaction of isovanillin with an isobutylating agent, such as isobutyl bromide, in the presence of a base.

For example, a general procedure for a similar etherification involves dissolving 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent like ethanol (B145695), followed by the addition of a base such as potassium hydroxide (B78521). prepchem.com The mixture is heated, and then an alkylating agent like ethyl bromide is slowly added, leading to the formation of the corresponding ether. prepchem.com In the case of this compound, isobutyl bromide would be the appropriate alkylating agent.

Another patented method for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) uses isovanillin and haloethane as starting materials in the presence of an alkali and a catalyst. google.com This one-step reaction is described as simple, safe, and environmentally friendly. google.com A similar approach could likely be adapted for the synthesis of this compound.

Applications in Research

While specific research applications for this compound are not extensively documented in publicly available literature, its structural similarity to other substituted benzaldehydes suggests its potential utility in several areas of chemical research. As a derivative of vanillin and isovanillin, it can be considered a building block for more complex molecules. wikipedia.orgwikipedia.org

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and biologically active molecules. whiterose.ac.ukwikipedia.org For instance, veratraldehyde (3,4-dimethoxybenzaldehyde), a closely related compound, is used as an intermediate in the synthesis of several pharmaceutical drugs. wikipedia.org Given this precedent, this compound could potentially serve as a precursor in the development of new therapeutic agents.

Furthermore, the isobutoxy group can influence the lipophilicity and steric properties of the molecule, which could be exploited in the design of compounds with specific biological targets. The synthesis of derivatives of this compound could lead to the discovery of novel compounds with interesting chemical and biological properties.

Comparative Analysis with Related Compounds

To better understand the properties of this compound, it is useful to compare it with structurally related and more commonly known methoxybenzaldehydes.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₂H₁₆O₃ | 208.26 | - | - |

| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 285 |

| Isovanillin | C₈H₈O₃ | 152.15 | 113-116 | 179 (at 15 mmHg) |

| Veratraldehyde | C₉H₁₀O₃ | 166.17 | 40-43 | 281 |

Data for Vanillin sourced from wikipedia.orgchemicalbook.comchemiacorp.comchembk.com. Data for Isovanillin sourced from wikipedia.orgfengchengroup.comchembk.comchemicalbook.comcas.org. Data for Veratraldehyde sourced from wikipedia.orgchemicalbook.comatamanchemicals.comnoaa.govselleckchem.com.

This comparison highlights how the nature of the substituent at the 3-position (hydroxy, methoxy, or isobutoxy) influences the physical properties of the molecule. The larger isobutoxy group in this compound significantly increases its molecular weight compared to vanillin and isovanillin.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-3-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGWJDGEPZNBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368571 | |

| Record name | 4-methoxy-3-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57724-26-2 | |

| Record name | 4-Methoxy-3-(2-methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57724-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isobutoxy 4 Methoxybenzaldehyde

Strategies for O-Alkylation in Aromatic Aldehyde Synthesis

O-alkylation is a fundamental process in the synthesis of 3-isobutoxy-4-methoxybenzaldehyde and related aromatic aldehydes. This involves the introduction of an alkyl group onto a hydroxyl moiety of a precursor molecule.

Alkylation of 3-Hydroxy-4-methoxybenzaldehyde Precursors

A common and direct route to this compound involves the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin (B20041) sigmaaldrich.comnih.govnist.govfishersci.ca. This reaction typically involves treating isovanillin with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The base deprotonates the phenolic hydroxyl group of isovanillin, forming a phenoxide ion which then acts as a nucleophile, attacking the isobutyl halide to form the desired ether linkage.

Various bases and solvent systems can be employed to facilitate this reaction. For instance, the use of sodium hydroxide (B78521) in water with a phase transfer catalyst like benzyltriethylammonium chloride has been reported for the synthesis of a similar compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), from isovanillin and ethyl bromide, achieving a high yield and purity google.comgoogle.com. This method is advantageous due to its simple operation, safety, and ease of product separation, making it suitable for industrial applications google.comgoogle.com.

Another approach involves the use of potassium carbonate (K2CO3) as the base, often in a polar aprotic solvent like dimethylformamide (DMF) researchgate.net. The addition of potassium iodide (KI) can enhance the reaction rate by in-situ conversion of the alkyl bromide to the more reactive alkyl iodide researchgate.net.

Table 1: Examples of O-Alkylation Reactions of Vanillin (B372448) Derivatives

| Precursor | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |

| Isovanillin | Ethyl Bromide | NaOH / Benzyltriethylammonium chloride | Water | 3-Ethoxy-4-methoxybenzaldehyde | 94.8% | google.comgoogle.com |

| Isovanillin | Ethyl Bromide | NaOH / Tetrabutylammonium (B224687) fluoride (B91410) | Water | 3-Ethoxy-4-methoxybenzaldehyde | 96.1% | google.com |

| 5-Iodoisovanillin | Various Alkyl Halides | DBU | DMF | 5-Iodo-3-alkoxy-4-methoxybenzaldehydes | 78-92% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Considerations of Regioselectivity in Alkylation Reactions

When a molecule contains multiple hydroxyl groups, regioselectivity becomes a critical consideration. In the synthesis of derivatives of 3,4-dihydroxybenzaldehyde, for example, preferential alkylation of the C-4 hydroxyl group is often observed due to its greater activation by the C-1 aldehyde group nih.gov. However, achieving clean monoalkylation requires careful control of reaction conditions to avoid the formation of dialkylated byproducts nih.gov.

The choice of base can significantly influence regioselectivity. For instance, in the methylation of 3,4-dihydroxy-5-iodobenzaldehyde, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) with methyl iodide led to a high yield of the C-4 monomethylated product (79%), whereas bases like sodium bicarbonate, lithium carbonate, or sodium carbonate resulted in lower yields (≤30%) and a mixture of products nih.gov. The steric and electronic properties of both the substrate and the alkylating agent also play a crucial role in determining the site of alkylation beilstein-journals.org.

Multi-Step Synthetic Pathways Incorporating this compound Intermediates

This compound can also be a key intermediate in more complex, multi-step syntheses. These pathways may involve the initial construction of a substituted benzene (B151609) ring followed by modifications to introduce the aldehyde and alkoxy groups. For example, a multi-step synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved starting from an acyclic precursor, involving cyclization, aromatization, and a series of functional group interconversions whiterose.ac.ukresearchgate.net.

In such syntheses, the isobutoxy group might be introduced at an intermediate stage. For instance, a synthetic route could involve the preparation of a dihydroxybenzaldehyde derivative, followed by selective protection of one hydroxyl group, alkylation of the other with an isobutyl group, and finally deprotection to yield the desired product. These multi-step approaches offer flexibility in introducing various substituents onto the aromatic ring and are often employed in the synthesis of complex natural products and pharmaceuticals whiterose.ac.uksyrris.jp.

Chemical Transformations and Reaction Pathways of 3 Isobutoxy 4 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-isobutoxy-4-methoxybenzaldehyde is activated towards electrophilic aromatic substitution by the presence of two electron-donating groups: the isobutoxy and methoxy (B1213986) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the most likely positions for electrophilic attack are C5 and to a lesser extent C2.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. While specific studies on this compound are not extensively documented in publicly available literature, the expected outcomes can be predicted based on the known reactivity of similar aromatic ethers and aldehydes.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction temperature is a critical parameter to control the extent of nitration and prevent side reactions. For activated systems like this compound, milder nitrating agents such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be employed to achieve mononitration. The reaction is typically conducted at low temperatures, often below 30°C, to ensure selectivity. google.com

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). The catalyst polarizes the halogen molecule, increasing its electrophilicity. The isobutoxy and methoxy groups would direct the halogen to the C5 position.

Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid) would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring, again, preferentially at the C5 position.

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for nucleophilic attack. This reactivity allows for the transformation of the aldehyde into a variety of other functional groups, most notably alcohols, through reduction or the addition of organometallic reagents.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (3-isobutoxy-4-methoxyphenyl)methanol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like ethanol (B145695) or methanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. A study on the reduction of the structurally similar 4-ethoxy-3-methoxybenzaldehyde (B93258) demonstrated high efficiency under ultrasonic irradiation, a green chemistry approach that can often accelerate reactions and improve yields. ugm.ac.idresearchgate.net

Table 1: Reduction of an Analogous Benzaldehyde (B42025)

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield |

| 4-ethoxy-3-methoxybenzaldehyde | Sodium Borohydride | Ethanol | Ultrasonic irradiation, Room Temp | 4-ethoxy-3-methoxybenzyl alcohol | 94% |

Data adapted from a study on a similar compound to illustrate a typical reduction. ugm.ac.id

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the aldehyde provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. For example, the reaction of this compound with methylmagnesium bromide would yield 1-(3-isobutoxy-4-methoxyphenyl)ethanol.

Formation of Benzalmalonate Derivatives

The Knoevenagel condensation is a classic organic reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. When this compound is reacted with a malonic acid derivative, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638) or an ammonia (B1221849) salt, it leads to the formation of a benzalmalonate derivative. wikipedia.orgsciencemadness.org

The reaction proceeds through a two-step sequence: a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by a dehydration step to yield the final unsaturated product. These benzalmalonate derivatives are valuable intermediates for the synthesis of more complex molecules, including cinnamic acid derivatives through subsequent hydrolysis and decarboxylation (Doebner modification). wikipedia.orgyoutube.com

A "green" approach to the Knoevenagel condensation has been reported for the synthesis of 3,4,5-trimethoxycinnamic acid from 3,4,5-trimethoxybenzaldehyde (B134019) and malonic acid using ammonium (B1175870) bicarbonate as a catalyst in minimal solvent. sciencemadness.org This methodology could likely be adapted for this compound.

Table 2: Knoevenagel Condensation of a Structurally Similar Benzaldehyde

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield |

| 3,4,5-trimethoxybenzaldehyde | Malonic Acid | Ammonium Bicarbonate | Ethyl Acetate | 3,4,5-trimethoxycinnamic acid | 73% |

Data adapted from a study on a similar compound to illustrate a typical Knoevenagel condensation. sciencemadness.org

Selective Dealkylation Studies and Isovanillin (B20041) Formation

One of the most significant applications of this compound is its use as a precursor for the synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This transformation requires the selective cleavage of the isobutoxy ether linkage without affecting the methoxy group.

A patented process describes the selective dealkylation of 3-alkoxy-4-methoxybenzaldehydes, where the alkoxy group has at least two carbon atoms, using a strong acid. The larger isobutoxy group is preferentially cleaved over the smaller methoxy group. This process offers an economically advantageous route to isovanillin, a valuable compound used in the pharmaceutical, cosmetic, and food industries.

The reaction is typically carried out in an organic solvent, and the choice of the strong acid is critical for the selectivity of the dealkylation. The process allows for the efficient conversion of this compound to isovanillin, which can then be isolated and purified.

Design and Synthesis of Derivatives and Analogs of 3 Isobutoxy 4 Methoxybenzaldehyde

Structural Modifications and Functionalization Strategies

The core structure of 3-Isobutoxy-4-methoxybenzaldehyde offers multiple sites for functionalization. The aldehyde group, the isobutoxy and methoxy (B1213986) ethers, and the aromatic ring itself are all amenable to chemical transformation.

One common strategy involves the aldehyde functional group. For instance, it can undergo Schiff base formation by reacting with various amines. This approach was used to synthesize a series of fourteen vanillin (B372448) derivatives by reacting p-vanillin with compounds like 2-aminobenzenethiol, furan-2-carbohydrazide, and 2-hydrazinylpyridine. researchgate.net This highlights a versatile method for introducing a wide range of functional groups and structural diversity.

Another key functionalization strategy is the modification of the ether linkages. While direct modification of the isobutoxy and methoxy groups on this compound is a complex process, the synthesis of analogs with different ether groups is a common approach. For example, 3-ethoxy-4-methoxybenzaldehyde (B45797) is synthesized from isovanillin (B20041) by ethylation using reagents like diethyl sulfate (B86663) or bromoethane (B45996) under basic conditions. google.comgoogle.com This demonstrates the feasibility of altering the alkoxy substituents to study their impact on the molecule's properties.

Furthermore, isotopic labeling represents a sophisticated structural modification. A synthesis for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been developed, which, although a different molecule, showcases the potential for introducing isotopes into the benzaldehyde (B42025) ring structure for use in metabolic and imaging studies. whiterose.ac.ukresearchgate.net

Exploration of Benzene (B151609) Ring Substitutions

The substitution pattern on the benzene ring of this compound is a critical determinant of its chemical character. The existing methoxy and isobutoxy groups direct further electrophilic substitution primarily to the positions ortho and para to them.

Research into related benzaldehyde derivatives provides insights into the effects of different substituents. For instance, in the synthesis of α-phosphate amide derivatives, the presence of a 3-methoxyl group on the benzene ring resulted in a slightly lower reaction yield of 86%. researchgate.net This suggests that the electronic nature of the substituents can influence the reactivity of the aldehyde group.

The nomenclature of benzene derivatives is systematic, with prefixes like "ortho," "meta," and "para" used to denote the relative positions of two substituents. youtube.com In the case of this compound, the substituents are at positions 3 and 4. Further substitution would lead to tri-substituted benzene derivatives, where the position of the new group would be influenced by the directing effects of the existing alkoxy groups.

The synthesis of analogs often involves starting with a differently substituted benzene ring. For example, the synthesis of 3-ethoxy-4-methoxybenzaldehyde starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde), where a hydroxyl group is present instead of the isobutoxy group. google.comgoogle.com This highlights a common strategy of building the desired substitution pattern from a readily available precursor.

Side Chain Engineering and Steric Effects in Derivatives

The isobutoxy side chain of this compound plays a significant role in defining its steric and conformational properties. Engineering this side chain by introducing different alkyl or functionalized groups can have a profound impact on the molecule's interactions with other chemical species.

The steric bulk of the side chain can influence reaction outcomes. In the synthesis of α-phosphates amides, it was observed that when the substrate contained a bulky diphenyl phosphonate (B1237965) group, only a trace amount of the product was obtained due to steric hindrance. researchgate.net This illustrates how large groups can impede the approach of reactants to the reaction center.

Varying the length and branching of the alkoxy side chain can also modulate the physical and chemical properties of the resulting derivatives. For instance, comparing this compound with 3-butoxy-4-methoxybenzaldehyde (B1330661) reveals a difference in the branching of the butoxy group. uni.lunih.gov This seemingly small change can affect properties like solubility, crystallinity, and biological activity.

Applications in Organic Synthesis and Material Science Precursors

Role as a Key Intermediate in Complex Molecule Construction

The primary role of 3-isobutoxy-4-methoxybenzaldehyde as a key intermediate is demonstrated in the synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This thiazole derivative is a critical component in the manufacturing process of Febuxostat, a medication used for the treatment of hyperuricemia and gout. The synthesis of this complex thiazole highlights the importance of this compound as a foundational building block.

The construction of the thiazole ring system onto the substituted benzaldehyde (B42025) core is a multi-step process that relies on the specific functionalities of the starting material. The aldehyde group provides a reactive site for the initial condensation reactions required to form the heterocyclic ring, while the isobutoxy and methoxy (B1213986) groups influence the electronic properties and solubility of the intermediates and the final product.

The synthetic pathway to ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate from precursors related to this compound is a notable example of complex molecule construction where the precise arrangement of substituents on the aromatic ring is crucial for the subsequent biological activity of the final pharmaceutical compound.

Precursor for Advanced Organic Building Blocks

This compound functions as a direct precursor to more complex and functionally rich organic building blocks, such as ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate . This advanced building block is not an end-product itself but serves as a pivotal molecule for further chemical transformations. The synthesis of this thiazole derivative involves the reaction of a precursor, logically derived from this compound, with other reagents to construct the thiazole-5-carboxylate moiety .

The conversion of this compound into this advanced thiazole building block underscores its utility in preparing molecules with multiple reactive centers and complex stereochemistry. These advanced building blocks are designed for specific applications in medicinal chemistry and drug discovery, where they can be further elaborated to produce a range of bioactive compounds. The isobutoxy group in the final structure, originating from the starting aldehyde, can significantly influence the lipophilicity and, consequently, the pharmacokinetic properties of the resulting drug molecules cymitquimica.com.

Below is a data table outlining the key transformation discussed:

| Starting Material | Key Transformation | Resulting Advanced Building Block |

| This compound | Thiazole ring formation and esterification | Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |

Contributions to Fine Chemical Synthesis

The application of this compound extends to the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities for specialized applications, such as pharmaceuticals. Its role in the synthesis of the Febuxostat intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a prime example of its contribution to this field .

Fine chemical synthesis demands high purity and well-defined reaction pathways, and the use of this compound allows for controlled and predictable outcomes in the synthesis of the target thiazole derivative. The presence of this specific benzaldehyde in the synthetic route is critical for achieving the desired substitution pattern on the final molecule, which is essential for its function as a xanthine oxidase inhibitor.

The synthesis of this fine chemical intermediate is a testament to the importance of specialized benzaldehyde derivatives in the pharmaceutical industry. The structural attributes of this compound are leveraged to create a high-value, complex molecule that is a crucial component of a commercially successful drug.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 3-Isobutoxy-4-methoxybenzaldehyde, ¹H NMR would be used to identify the chemical environment of hydrogen atoms, and ¹³C NMR would identify the carbon skeleton.

¹H NMR: Expected signals would correspond to the aldehyde proton (-CHO), the aromatic protons on the benzene (B151609) ring, the protons of the methoxy (B1213986) group (-OCH₃), and the protons of the isobutoxy group (-OCH₂CH(CH₃)₂). The splitting patterns (multiplicity) and integration values of these signals would confirm the connectivity of the structure.

¹³C NMR: Distinct signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the four unique carbons of the isobutoxy group.

No specific experimental NMR data (chemical shifts, coupling constants) for this compound was found in the searched literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, would offer further structural clues, such as the loss of the isobutoxy or methoxy groups.

No experimental mass spectra or detailed fragmentation pathways for this compound were available in the reviewed sources.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-H stretches of the aldehyde, aromatic ring, and aliphatic groups, C-O stretches of the ether linkages, and aromatic C=C bending vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups, often providing stronger signals for non-polar bonds like the aromatic ring's C=C bonds.

Specific IR and Raman spectral data (absorption/scattering frequencies and intensities) for this compound could not be located.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) in Volatile Compound Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being a benzaldehyde (B42025) derivative, is expected to be sufficiently volatile for GC analysis. This technique would be used to determine its purity by detecting any volatile impurities. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the primary compound and any separated impurities.

No published GC methods, retention times, or specific column details for the analysis of this compound were identified.

High-Performance Liquid Chromatography (HPLC) in Non-Volatile Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase and is suitable for a wide range of non-volatile or thermally sensitive molecules. An HPLC method, likely using a reversed-phase column (e.g., C18), could be developed to assess the purity of this compound. A UV detector would be effective for detection due to the presence of the aromatic ring.

No specific HPLC methods, including column type, mobile phase composition, or retention times, for this compound were found in the available literature.

Hyphenated Techniques for Comprehensive Characterization

The unequivocal identification and structural elucidation of this compound rely on advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. ijarnd.comchemijournal.comsemanticscholar.org These integrated systems provide comprehensive data, enabling both the separation of the target compound from a mixture and its definitive characterization based on its unique physicochemical properties. The most powerful and commonly employed hyphenated techniques for the analysis of substituted benzaldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds such as this compound. chemijournal.comnih.gov In this technique, the sample is first vaporized and separated based on its boiling point and polarity as it passes through a capillary column. The separated components then enter a mass spectrometer, which acts as a highly specific and sensitive detector.

The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), causing them to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint," allowing for structural elucidation and confirmation. nih.gov For this compound, the fragmentation pattern is predictable based on the established behavior of aromatic aldehydes and ethers. libretexts.orgdocbrown.infomiamioh.edu

Key fragmentation pathways include:

α-cleavage : The loss of a hydrogen radical from the aldehyde group to form a stable acylium ion (M-1 peak). miamioh.edu

Loss of the formyl radical : Cleavage of the C-C bond between the benzene ring and the carbonyl group results in the loss of the CHO group (M-29 peak). docbrown.info

Cleavage of the isobutoxy group : The ether linkage can undergo cleavage, primarily through the loss of the entire isobutyl radical (C₄H₉•), resulting in a prominent M-57 peak. Further fragmentation of the isobutyl group can also occur.

Aromatic ring fragments : The characteristic phenyl cation [C₆H₅]⁺ at m/z 77 and related aromatic fragments are also expected. docbrown.info

The combination of the retention time from the gas chromatograph and the unique mass spectrum provides a very high degree of confidence in the compound's identity.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 207 | [C₁₂H₁₅O₃]⁺ | Loss of Hydrogen Radical (M-1) |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of Formyl Radical (M-CHO) |

| 151 | [C₈H₇O₃]⁺ | Loss of Isobutyl Radical (M-C₄H₉) |

| 123 | [C₇H₇O₂]⁺ | Fragment from M-C₄H₉ followed by loss of CO |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary and equally powerful technique. It is particularly advantageous for analyzing compounds in complex liquid matrices and can be used for compounds that may not be suitable for GC due to lower volatility or thermal instability. researchgate.net In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column (e.g., C18) and a polar mobile phase gradient, such as water and acetonitrile. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the molecule. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

For unambiguous structural confirmation, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this mode, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a secondary set of characteristic fragment ions. This process provides an additional layer of specificity, confirming the identity and structure of the compound. The specific transition from the parent ion to a major fragment ion can be used for highly selective and sensitive quantification.

| Parameter | Typical Value / Description |

|---|---|

| Chromatography Mode | Reversed-Phase HPLC/UHPLC |

| Stationary Phase | C18 Column |

| Mobile Phase | Gradient of Water and Acetonitrile (with formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (MS1) | [M+H]⁺ = m/z 209.1 |

| Key MS/MS Transition | 209.1 → 153.1 (Loss of isobutylene, C₄H₈) |

By integrating the high-resolution separation power of chromatography with the detailed structural information provided by mass spectrometry, these hyphenated techniques offer a robust and definitive approach to the characterization and elucidation of this compound.

Q & A

Q. What are the common synthetic routes for 3-Isobutoxy-4-methoxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves alkoxyalkylation of 4-hydroxy-3-methoxybenzaldehyde (isovanillin) with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone) at reflux (80–100°C). Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve reaction rates compared to acetone .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (70–85%) are achieved by extending reaction times (12–24 hrs) and maintaining anhydrous conditions .

Table 1 : Example Reaction Conditions

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Isobutyl bromide | 1.2 eq | DMF | 90 | 78 |

| K₂CO₃ | 2.5 eq | Acetone | 80 | 65 |

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 9.80 ppm (aldehyde proton), δ 6.7–7.5 ppm (aromatic protons split into a doublet and triplet due to substituents), δ 3.80–4.20 ppm (methoxy and isobutoxy groups) .

- ¹³C NMR : Peaks at δ 190–200 ppm (aldehyde carbon), δ 160–165 ppm (oxygenated aromatic carbons), δ 60–75 ppm (ether carbons) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O ether stretches) .

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS showing [M+H]⁺ at m/z 222.1 .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs be applied to determine the crystal structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT (in SHELX suite) solves the phase problem via intrinsic phasing .

- Refinement : SHELXL refines structures using least-squares minimization. Key parameters:

- R-factor : Aim for < 5% by iteratively adjusting atomic displacement parameters.

- Hydrogen placement : Place geometrically and refine using riding models .

- Validation : Check for voids (PLATON), bond lengths (deviation < 0.02 Å), and angles (deviation < 2°).

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, solubility) for structurally similar benzaldehyde derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-validate using multiple techniques (e.g., DSC for melting points vs. traditional capillary methods) .

- Solubility Testing : Use standardized protocols (e.g., shake-flask method in water/ethanol at 25°C) to minimize variability .

- Crystallinity Checks : Polymorphism or hydrate formation (via PXRD) can explain melting point discrepancies. For example, 3-Hydroxy-4-methoxybenzaldehyde may exist as anhydrous (mp 113–115°C) or monohydrate (mp 98–100°C) forms .

- Collaborative Studies : Replicate experiments across labs with controlled humidity/purity (≥99% by HPLC) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.